molecular formula C17H17N3O3S B2866671 (E)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide CAS No. 1421586-38-0

(E)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide

Cat. No. B2866671
CAS RN: 1421586-38-0
M. Wt: 343.4
InChI Key: BTAIOBJMEMGHJZ-PKNBQFBNSA-N
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Description

This compound is a sulfonamide derivative with a furan and a pyrazole ring. Sulfonamides are a group of compounds which have a sulfur atom bonded to an amine group, and they are well known for their use in medicinal chemistry, particularly as antibiotics. The furan ring is a five-membered aromatic ring with an oxygen atom, and the pyrazole ring is a five-membered ring with two nitrogen atoms. Both furan and pyrazole rings are common in medicinal chemistry and can contribute to the biological activity of the compound .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone or a beta-ketoester with hydrazine. The furan ring could be formed through a variety of methods, including the cyclization of 1,4-diketones . The sulfonamide group could be introduced through a substitution reaction with a suitable sulfonyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan and pyrazole rings, as well as the sulfonamide group. The compound would likely exhibit some degree of conjugation, resulting in a planar structure. This could be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

As a sulfonamide, this compound could potentially undergo a variety of reactions. For example, it could be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid . The furan ring could undergo electrophilic aromatic substitution reactions, while the pyrazole ring could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It would likely be a solid at room temperature, and its solubility would depend on the presence of polar groups. The compound’s reactivity would be influenced by the presence of the furan, pyrazole, and sulfonamide groups .

Scientific Research Applications

Tyrosinase Inhibition and Melanogenesis

This compound has been studied for its ability to inhibit tyrosinase, an enzyme crucial in the process of melanogenesis, which is the production of melanin in the skin . By inhibiting tyrosinase, this compound could potentially be used to treat hyperpigmentation disorders, such as melasma or age spots. It could also have applications in the cosmetic industry for skin lightening products.

Antipigmentation Agent Development

Related to its tyrosinase inhibition properties, this compound could be developed into an antipigmentation agent . It may offer a safer alternative to existing agents like hydroquinone, which can have adverse side effects. Research into this application could lead to new treatments for pigmentation disorders.

Molecular Dynamics and Computational Studies

The compound’s interactions with biological molecules can be studied through molecular dynamics and computational studies . These studies help in understanding the binding affinities and inhibitory mechanisms at the molecular level, which is essential for the rational design of new drugs.

Enzyme Kinetics

Understanding the enzyme kinetics of this compound with tyrosinase can provide insights into its inhibitory potency and mechanism . This information is valuable for modifying the compound to enhance its effectiveness and specificity as a tyrosinase inhibitor.

Organic Synthesis and Reactivity

The compound’s structure, featuring a furan ring, allows for various organic reactions, making it a valuable entity in synthetic organic chemistry . Its reactivity can be explored for synthesizing novel organic compounds with potential therapeutic applications.

Photophysical Properties

Compounds with furan rings, like this one, can exhibit interesting photophysical properties . Research into these properties could lead to applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or photovoltaic cells.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it could potentially act by inhibiting an enzyme or binding to a receptor. The sulfonamide group is known to inhibit bacterial enzymes, which is why sulfonamides are used as antibiotics .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It’s important to use personal protective equipment and to work in a well-ventilated area. The specific hazards associated with this compound would depend on its reactivity and toxicity, which could be determined through safety testing .

Future Directions

The study of this compound could open up new avenues in medicinal chemistry. For example, if it exhibits desirable biological activity, it could be further optimized through medicinal chemistry techniques to improve its potency, selectivity, and pharmacokinetic properties .

properties

IUPAC Name

(E)-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-20-16(17-8-5-10-23-17)12-15(19-20)13-18-24(21,22)11-9-14-6-3-2-4-7-14/h2-12,18H,13H2,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAIOBJMEMGHJZ-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide

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